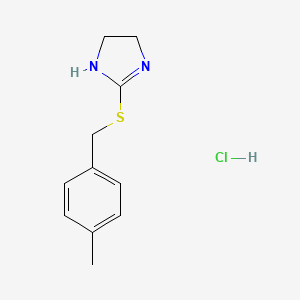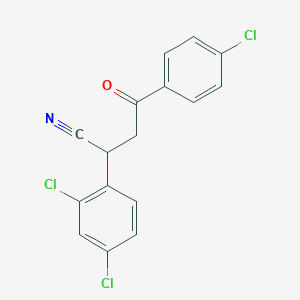
Acide 3-(5-(1-méthyl-2-oxoindolin-3-ylidène)-4-oxo-2-thioxothiazolidin-3-yl)propanoïque
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a multifaceted compound exhibiting significant potential across various scientific realms including chemistry, biology, medicine, and industry. This compound, characterized by its complex molecular structure, presents a unique array of functional groups, making it a subject of interest for extensive research and application.
Applications De Recherche Scientifique
Chemistry
The compound’s diverse functional groups make it a valuable intermediate in organic synthesis and a model substrate in mechanistic studies.
Biology
It has potential as an enzyme inhibitor due to its structural analogy to biological substrates, making it a candidate for biochemical assays.
Medicine
Studies have explored its role as an anti-inflammatory agent and its potential efficacy in anticancer therapies due to its ability to interact with specific molecular targets.
Industry
Applications extend to materials science, where its structural properties contribute to the development of novel polymers and catalysts.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves multi-step organic synthesis processes. Key steps may include:
Formation of the indolinone core: : Starting from an appropriate aniline derivative, intramolecular cyclization reactions can be employed under acidic or basic conditions.
Thioxothiazolidine ring construction: : Reaction of intermediates with thiourea or equivalent sulfur-donating reagents under controlled conditions.
Linkage via propanoic acid chain: : Final coupling with a propanoic acid derivative under dehydration conditions to yield the target compound.
Industrial Production Methods
While specific details of large-scale industrial production are proprietary, it generally mirrors laboratory synthesis with optimization for yield, purity, and cost-effectiveness. Use of catalysts, efficient solvent systems, and continuous processing methods are typical features.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can undergo oxidative transformations, leading to sulfoxides or sulfone derivatives.
Reduction: : Reductive amination or hydrogenation may modify the functional groups, impacting its biological activity.
Substitution: : Electrophilic or nucleophilic substitution reactions are feasible at different sites of the molecule.
Common Reagents and Conditions
Oxidation: : Use of hydrogen peroxide, potassium permanganate.
Reduction: : Catalytic hydrogenation with palladium on carbon (Pd/C), lithium aluminium hydride (LiAlH4).
Substitution: : Halogenating agents (e.g., N-bromosuccinimide), nucleophiles like amines or alcohols.
Major Products
Sulfone derivatives from oxidation.
Alkylated or aminated compounds from substitution reactions.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. Its action mechanism may involve binding to active sites, thereby inhibiting or modulating the activity of the target molecules. Pathways influenced by this compound could include enzymatic cascades or receptor-mediated signaling pathways.
Comparaison Avec Des Composés Similaires
When compared to other thioxothiazolidinone derivatives:
3-(5-(1-Methyl-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid: stands out due to its specific propanoic acid linkage, which may enhance its solubility and bioavailability.
Similar Compounds
Thiazolidinedione derivatives.
Indolinone-based compounds.
Propriétés
IUPAC Name |
3-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S2/c1-16-9-5-3-2-4-8(9)11(13(16)20)12-14(21)17(15(22)23-12)7-6-10(18)19/h2-5H,6-7H2,1H3,(H,18,19)/b12-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQDZFOBJOYSFA-QXMHVHEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2573629.png)
![Methyl 2-[(1-cyclopentyl-5-methylpyrazol-3-yl)amino]acetate](/img/structure/B2573630.png)



![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate hydrochloride](/img/structure/B2573638.png)
![6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2573640.png)

![2-(2-chloro-6-fluorophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]acetamide](/img/structure/B2573644.png)
![N-cyclopentyl-2-[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2573645.png)

![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanamine trihydrochloride](/img/structure/B2573647.png)


